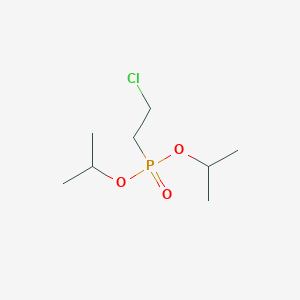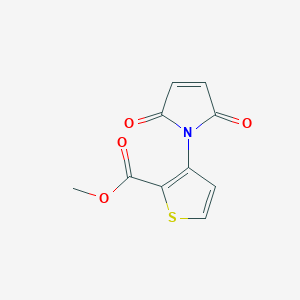
1-(2-Methoxyphenyl)imidazolidin-2-one
Descripción general
Descripción
1-(2-Methoxyphenyl)imidazolidin-2-one is a chemical compound with the linear formula C10H12N2O2 . It has a molecular weight of 192.219 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of imidazolidin-2-ones, including 1-(2-Methoxyphenyl)imidazolidin-2-one, has been explored in various studies. One approach involves the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyphenyl)imidazolidin-2-one is characterized by the presence of a methoxybenzene or a derivative thereof . The compound has a CAS Number of 62868-43-3 and an MDL number of MFCD02671067 .Chemical Reactions Analysis
The chemical reactions involving 1-(2-Methoxyphenyl)imidazolidin-2-one are typically characterized by high regioselectivity . For instance, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .Aplicaciones Científicas De Investigación
Imidazolidin-4-ones in Oligopeptides
Imidazolidin-4-ones, closely related to 1-(2-Methoxyphenyl)imidazolidin-2-one, are utilized as skeletal modifications in bioactive oligopeptides. These modifications serve as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. The synthesis typically involves reacting an alpha-aminoamide with a ketone or an aldehyde to form an imine, followed by intramolecular cyclization. Notably, the formation of imidazolidin-4-ones exhibits stereoselectivity when reacted with benzaldehydes having o-carboxyl or o-methoxycarbonyl substituents, as demonstrated in the case of alpha-aminoamide derivatives of primaquine, an antimalarial drug. Computational and experimental studies have shown that intramolecular hydrogen bonds involving the C=O oxygen of the o-substituent play a crucial role in this stereoselectivity (Ferraz et al., 2007).
Biological Activity in Marine Compounds
Compounds with structures similar to 1-(2-Methoxyphenyl)imidazolidin-2-one, such as 1,2,3-trithiane derivatives, have been identified in marine species like the New Zealand ascidian Aplidium sp. D. These compounds demonstrate biological activity, including anti-cancer properties, showcasing the potential of imidazolidin-2-ones and their derivatives in pharmaceutical applications (Copp et al., 1989).
Antimicrobial and Anticancer Properties
Imidazole-containing compounds, including those structurally related to 1-(2-Methoxyphenyl)imidazolidin-2-one, are known for their extensive biological activities. These compounds, characterized by imidazole nitrogen, are pivotal in medicinal chemistry due to their antimicrobial and anticancer activities. The ionizable aromatic nature of the imidazole ring improves pharmacokinetic characteristics, optimizing solubility and bioavailability for medical applications (Ramanathan, 2017).
Corrosion Inhibition
Imidazole derivatives, including those resembling 1-(2-Methoxyphenyl)imidazolidin-2-one, serve as corrosion inhibitors for metals in acidic solutions. The effectiveness of these inhibitors is attributed to their strong adsorption to metal surfaces, following the Langmuir model. This property is particularly useful in protecting infrastructure and machinery in industrial settings (Prashanth et al., 2021).
Synthesis and Reactivity Studies
Research on imidazole derivatives similar to 1-(2-Methoxyphenyl)imidazolidin-2-one focuses on their synthesis and reactivity. For example, studies have been conducted on the solvent-free synthesis of imidazole derivatives, exploring their spectroscopic properties and reactivity through experimental and computational methods. Such research contributes to a deeper understanding of these compounds' chemical behaviors and potential applications in various fields, including pharmaceuticals and materials science (Hossain et al., 2018).
Mecanismo De Acción
Target of Action
1-(2-Methoxyphenyl)imidazolidin-2-one is a type of imidazolidin-2-one derivative . Imidazolidin-2-one derivatives are known to exhibit a wide spectrum of biological activity and are included in the structure of various biologically active compounds . .
Mode of Action
It’s known that imidazolidinone derivatives can work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .
Biochemical Pathways
Imidazolidin-2-one derivatives are known to exhibit a wide spectrum of biological activity, including antitumor, antileishmanial, and antimicrobial activity, and can be used to treat alzheimer’s disease . They are also known to be inhibitors of HIV-1 protease and antagonists of 5-HT2C and CCR5 receptors .
Result of Action
Imidazolidin-2-one derivatives are known to exhibit a wide spectrum of biological activity, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHATQNMMNNTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401244 | |
| Record name | 1-(2-methoxyphenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)imidazolidin-2-one | |
CAS RN |
62868-43-3 | |
| Record name | 1-(2-methoxyphenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)








